N-(2-Furanylmethyl)-nornicotin
Description
Structural Identification and Characterization of N-(2-Furanylmethyl)-nornicotine
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of N-(2-Furanylmethyl)-nornicotine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple ring systems. The official IUPAC name for this compound is 3-[1-(furan-2-ylmethyl)pyrrolidin-2-yl]pyridine, which accurately describes the structural connectivity between the constituent ring systems. This naming convention reflects the pyridine ring as the principal component, with the pyrrolidine substituent at position 3, and the furanylmethyl group attached to the nitrogen atom of the pyrrolidine ring.
The compound is catalogued in chemical databases under PubChem Compound Identification Number 10988005, providing a unique identifier for research and commercial applications. Alternative nomenclature systems may refer to this compound using descriptive names that emphasize the nornicotine backbone with furanylmethyl substitution. The systematic approach to naming ensures unambiguous identification of the compound across different chemical literature and databases.
The molecular formula C₁₄H₁₆N₂O reflects the elemental composition, indicating the presence of fourteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. This formula distinguishes the compound from nornicotine (C₉H₁₂N₂) by the addition of the furanylmethyl moiety (C₅H₄O), demonstrating the structural modification that characterizes this derivative.
Molecular Geometry and Stereochemical Considerations
The molecular architecture of N-(2-Furanylmethyl)-nornicotine incorporates three distinct heterocyclic components: a pyridine ring, a pyrrolidine ring, and a furan ring. The pyrrolidine ring maintains its characteristic puckered conformation, similar to that observed in nornicotine, while the furanylmethyl substituent introduces additional conformational flexibility through the methylene linker connecting the furan ring to the pyrrolidine nitrogen.
The stereochemical properties of this compound are influenced by the chiral center present in the pyrrolidine ring, inherited from the nornicotine backbone. The absolute configuration at this stereocenter determines the spatial arrangement of the pyridine ring relative to the pyrrolidine ring system. The furanylmethyl substitution does not introduce additional chiral centers but does create rotational barriers around the carbon-nitrogen bond connecting the methylene group to the pyrrolidine nitrogen.
Conformational analysis reveals that the compound can adopt multiple stable conformations due to the flexibility of the methylene linker and the rotation around single bonds. The furan ring can orient in various positions relative to the nornicotine framework, potentially influencing the overall molecular shape and interaction profiles. The planar aromatic systems (pyridine and furan) can adopt different relative orientations, creating diverse three-dimensional molecular conformations.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides crucial structural information for N-(2-Furanylmethyl)-nornicotine, revealing distinct signal patterns for each component of the molecule. The pyridine ring protons exhibit characteristic chemical shifts in the aromatic region, typically appearing between 7.0 and 8.5 parts per million in proton Nuclear Magnetic Resonance spectra. These signals show coupling patterns consistent with the substitution pattern of the pyridine ring, with the proton adjacent to the nitrogen appearing most downfield due to the electron-withdrawing effect of the nitrogen atom.
The pyrrolidine ring protons display characteristic multipicity patterns in the aliphatic region, with the methine proton at the 2-position showing distinctive coupling to adjacent methylene protons. The remaining pyrrolidine protons appear as complex multipiples in the 1.5 to 3.5 parts per million region, with chemical shifts influenced by the electronic environment created by the attached pyridine and furanylmethyl groups.
The furanylmethyl substituent contributes distinctive signals in both aromatic and aliphatic regions. The furan ring protons appear as characteristic doublets and triplets in the 6.0 to 7.5 parts per million range, with coupling constants typical of furan ring systems. The methylene linker protons appear as a singlet or complex multipiple in the 3.5 to 4.5 parts per million region, with chemical shifts reflecting the electron-withdrawing effects of both the furan oxygen and the pyrrolidine nitrogen.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of N-(2-Furanylmethyl)-nornicotine reveals characteristic fragmentation patterns that provide structural confirmation and facilitate identification. The molecular ion peak appears at mass-to-charge ratio 228, corresponding to the molecular weight of 228.29 grams per mole. This molecular ion peak serves as the starting point for fragmentation analysis and confirms the molecular formula.
Primary fragmentation pathways involve cleavage of the methylene linker connecting the furan ring to the pyrrolidine nitrogen, resulting in the formation of nornicotine-like fragments (mass-to-charge ratio 148) and furanylmethyl fragments (mass-to-charge ratio 81). These fragmentation patterns are consistent with the expected weak point in the molecular structure at the substituted nitrogen-carbon bond.
Secondary fragmentation produces characteristic pyridine-containing fragments and isolated furan fragments, providing additional structural information. The pyrrolidine ring may undergo ring-opening reactions under mass spectrometric conditions, leading to linear alkyl chains that further fragment to produce characteristic patterns. These fragmentation behaviors distinguish N-(2-Furanylmethyl)-nornicotine from related compounds and provide diagnostic criteria for analytical identification.
Infrared and Raman Spectral Signatures
Infrared spectroscopy reveals characteristic vibrational frequencies that correspond to the various functional groups present in N-(2-Furanylmethyl)-nornicotine. The aromatic carbon-hydrogen stretching vibrations appear in the 3000 to 3100 wavenumber region, while aliphatic carbon-hydrogen stretches occur in the 2800 to 3000 wavenumber range. The carbon-carbon aromatic stretching vibrations produce characteristic peaks in the 1400 to 1600 wavenumber region.
The furan ring contributes distinctive vibrational signatures, including carbon-oxygen stretching modes and characteristic ring deformation patterns. The asymmetric and symmetric stretching modes of the furan ring create identifiable peaks that distinguish this compound from simple nornicotine derivatives. The pyrrolidine ring nitrogen contributes to carbon-nitrogen stretching vibrations that appear in characteristic regions of the infrared spectrum.
Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrational modes that may be weak or absent in infrared spectra. The aromatic ring breathing modes and symmetric stretching vibrations of the heterocyclic rings produce characteristic Raman signatures. The combination of infrared and Raman spectroscopy provides comprehensive vibrational characterization that confirms the structural assignment and distinguishes this compound from structural isomers or related molecules.
X-ray Crystallography and Solid-State Conformational Analysis
While specific X-ray crystallographic data for N-(2-Furanylmethyl)-nornicotine are not available in the current literature, the structural principles governing its solid-state behavior can be inferred from related compounds and theoretical considerations. The crystal packing of this compound would be influenced by the intermolecular interactions between the aromatic ring systems and the hydrogen bonding capabilities of the nitrogen atoms.
The molecular conformation in the crystalline state would represent a balance between intramolecular strain and intermolecular packing forces. The flexibility of the furanylmethyl substituent allows for conformational adjustments that optimize crystal packing efficiency while maintaining favorable intermolecular contacts. The planar aromatic rings (pyridine and furan) would likely participate in π-π stacking interactions with adjacent molecules in the crystal lattice.
Theoretical calculations and molecular modeling studies could provide insights into the preferred solid-state conformations and crystal packing arrangements. The combination of van der Waals forces, electrostatic interactions, and potential hydrogen bonding between molecules would determine the overall crystal structure. The pyrrolidine nitrogen could serve as a hydrogen bond acceptor, while the furan oxygen might participate in weak electrostatic interactions that influence crystal packing patterns.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆N₂O | |
| Molecular Weight | 228.29 g/mol | |
| PubChem CID | 10988005 | |
| InChI Key | SGCGGUVLRLFXQN-UHFFFAOYSA-N | |
| Creation Date | 2006-10-26 | |
| Last Modified | 2025-05-18 |
Properties
CAS No. |
421557-71-3 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.293 |
Purity |
90% min. |
Synonyms |
N-(2-Furanylmethyl)-nornicotin |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Piperidine/Alkaloid Nitrogen
The activity of nitrogen-containing compounds is highly dependent on substituents. Evidence from structure-activity relationship (SAR) studies on piperidine derivatives (Table 1) reveals:
Table 1. Substituent Effects on Piperidine Nitrogen in a Related Scaffold
| Substituent | cLogP | pIC50 |
|---|---|---|
| None (unsubstituted) | <2.3 | <4.2 |
| Aliphatic groups | <2.3 | <5.0 |
| 2-Furanylmethyl | ~3.5 | 5.0 |
| 3-Pyridinylmethyl | ~4.4 | 5.3 |
- Aliphatic substituents (e.g., alkyl chains) reduce potency due to increased basicity (tertiary amines), which limits membrane permeability .
- Aromatic substituents like 2-furanylmethyl and 3-pyridinylmethyl improve activity. The 3-pyridinylmethyl group (pIC₅₀ = 5.3) outperforms 2-furanylmethyl (pIC₅₀ = 5.0), likely due to stronger hydrogen bonding via the pyridine nitrogen .
Other Furanylmethyl-Containing Compounds
- Kinetin (N-(2-Furanylmethyl)-1H-purin-6-amine) : A cytokinin used as a plant growth regulator and pesticide. Its furan moiety enhances interaction with plant hormone receptors, demonstrating the versatility of furanylmethyl groups in agrochemicals .
- Ranitidine Analogs : Antiulcer drugs like ranitidine incorporate furan rings for electron-rich aromatic interactions, though their targets differ from alkaloid pathways .
Metabolic and Structural Analogues
- Nicotine and Cotinin: Nornicotin’s precursors exhibit distinct bioactivities. Nicotine acts as a neurotoxin, while nornicotin’s demethylated structure may reduce receptor binding affinity .
- N-Acetyl Norfentanyl: An opioid analog highlighting how nitrogen substitutions (e.g., acetyl vs. furanylmethyl) drastically alter pharmacological profiles .
Preparation Methods
Enzymatic Demethylation of Nicotine
In Nicotiana tabacum, nornicotine is biosynthesized via the cytochrome P450-mediated N-demethylation of nicotine. The CYP82E2 gene family, particularly CYP82E4v1, has been identified as the primary catalyst for this conversion. This enzymatic process occurs during leaf senescence and curing, with converter tobacco lines exhibiting elevated CYP82E4v1 expression. While this method is inherently scalable for agricultural production, it is less suitable for laboratory-scale synthesis due to variability in plant metabolism and the complexity of isolating nornicotine from biological matrices.
Chemical Reduction of Myosmine
Myosmine, a nicotine analog, undergoes catalytic hydrogenation to yield nornicotine. Early patents describe the use of platinum oxide (PtO₂) or palladium oxide (PdO) catalysts under buffered aqueous conditions (pH 6–9) to achieve near-quantitative reductions. For instance, shaking myosmine with hydrogen (50 psi initial pressure) in a sodium acetate-acetic acid buffer produces nornicotine in ~85% yield after picric acid recrystallization. Modern adaptations employ palladium on carbon (Pd/C) in methanol, streamlining isolation via vacuum distillation.
Table 1: Comparative Analysis of Nornicotine Synthesis Methods
Alkylation of Nornicotine: Introducing the 2-Furanylmethyl Group
| Alkylating Agent | Base/Solvent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| 2-Furanylmethyl bromide | K₂CO₃/DMF | 60°C | 12 h | 75% | 95% |
| 2-Furanylmethyl chloride | NaH/THF | RT | 24 h | 65% | 90% |
| 2-Furan carboxaldehyde | NaBH₃CN/MeOH | Reflux | 6 h | 60% | 85% |
Challenges and Optimization Strategies
Regioselectivity and Side Reactions
Nornicotine’s pyrrolidine nitrogen is the primary site for alkylation, but competing reactions at the pyridine ring’s nitrogen are theoretically possible. Steric hindrance and electronic effects favor substitution at the pyrrolidine amine, as evidenced by analogous nicotine derivatizations. However, over-alkylation to quaternary ammonium salts remains a concern, necessitating strict stoichiometric control (1:1 molar ratio of nornicotine to alkylating agent).
Stability of the Furan Ring
The 2-furanylmethyl group is susceptible to ring-opening under strongly acidic or basic conditions. Buffered reaction media (pH 6–8) and aprotic solvents (e.g., DMF, THF) mitigate degradation, as demonstrated in myosmine hydrogenation protocols . Post-reaction purification via vacuum distillation or silica gel chromatography further ensures product stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
